molecular formula C11H8O5 B12835282 5-Methoxycoumarin-3-carboxylic acid CAS No. 81017-29-0

5-Methoxycoumarin-3-carboxylic acid

Katalognummer: B12835282
CAS-Nummer: 81017-29-0
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: WWMUWCJDRURRHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a derivative of the coumarin family, known for its diverse biological and chemical properties Coumarins are a class of organic compounds characterized by a benzopyrone structure, which is a fusion of a benzene ring and a pyrone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde derivatives with malonic acid in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the coumarin core. The methoxy group is introduced via methylation of the hydroxyl group on the benzene ring .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. Catalysts such as piperidine or pyridine are commonly used to facilitate the condensation reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, making it a potential therapeutic agent for obesity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the methoxy group at the 5-position, which can influence its electronic properties and reactivity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for drug development .

Eigenschaften

CAS-Nummer

81017-29-0

Molekularformel

C11H8O5

Molekulargewicht

220.18 g/mol

IUPAC-Name

5-methoxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-8-3-2-4-9-6(8)5-7(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13)

InChI-Schlüssel

WWMUWCJDRURRHP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C=C(C(=O)O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.